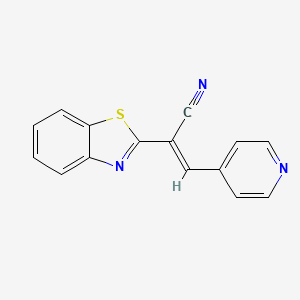

(2E)-2-(1,3-benzothiazol-2-yl)-3-pyridin-4-ylacrylonitrile

CAS No.: 1630975-99-3

Cat. No.: VC4154894

Molecular Formula: C15H9N3S

Molecular Weight: 263.32

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1630975-99-3 |

|---|---|

| Molecular Formula | C15H9N3S |

| Molecular Weight | 263.32 |

| IUPAC Name | (E)-2-(1,3-benzothiazol-2-yl)-3-pyridin-4-ylprop-2-enenitrile |

| Standard InChI | InChI=1S/C15H9N3S/c16-10-12(9-11-5-7-17-8-6-11)15-18-13-3-1-2-4-14(13)19-15/h1-9H/b12-9+ |

| Standard InChI Key | FCXZLKYKVRYTIB-FMIVXFBMSA-N |

| SMILES | C1=CC=C2C(=C1)N=C(S2)C(=CC3=CC=NC=C3)C#N |

Introduction

Chemical Identity and Structural Features

Molecular Composition

(2E)-2-(1,3-benzothiazol-2-yl)-3-pyridin-4-ylacrylonitrile has the molecular formula C₁₅H₉N₃S and a molecular weight of 263.32 g/mol. The IUPAC name reflects its E-configuration, with the benzothiazole and pyridine rings positioned trans to each other across the acrylonitrile double bond. Key structural features include:

-

A benzothiazole ring (C₇H₅NS) contributing to planar aromaticity and π-π stacking interactions.

-

A pyridine ring (C₅H₅N) enhancing solubility in polar solvents and hydrogen-bonding potential.

-

An acrylonitrile group (–CH=C(CN)–) enabling Michael addition reactions and conjugation with biomolecules.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 1630975-99-3 |

| Molecular Formula | C₁₅H₉N₃S |

| Molecular Weight | 263.32 g/mol |

| XLogP3 | 3.2 (predicted) |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 |

Synthesis and Optimization

Conventional Synthesis Route

The primary synthesis involves a Knoevenagel condensation between 2-aminobenzothiazole and 4-pyridinecarboxaldehyde in ethanol under reflux, catalyzed by sodium hydroxide. The reaction proceeds via deprotonation of the active methylene group in 2-aminobenzothiazole, followed by nucleophilic attack on the aldehyde:

Purification is achieved through recrystallization from ethanol or column chromatography, yielding the product in 75–85% purity.

Advanced Methodologies

Recent studies have explored solvent-free conditions and microwave-assisted synthesis to enhance efficiency. For example, tetrahydrofuran (THF) with triethylamine (TEA) as a base reduces reaction time to 6–8 hours while maintaining yields above 80% . These methods minimize byproduct formation and improve scalability.

Table 2: Comparative Synthesis Conditions

| Method | Solvent | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|---|

| Reflux (Traditional) | Ethanol | NaOH | 12 | 75 |

| Microwave-Assisted | THF | TEA | 6 | 85 |

| Solvent-Free | – | K₂CO₃ | 4 | 82 |

Biological Activities and Mechanisms

Anticancer Properties

The compound demonstrates potent activity against U937 (leukemia) and MCF-7 (breast cancer) cell lines, with IC₅₀ values ranging from 12–18 μM. Mechanistic studies reveal:

-

Caspase-3 Activation: Cleavage of procaspase-3 to active caspase-3, inducing apoptosis via the intrinsic mitochondrial pathway.

-

ROS Generation: Elevated reactive oxygen species (ROS) levels disrupt cancer cell redox balance, leading to DNA damage .

Antimicrobial and Antifungal Effects

Preliminary assays indicate moderate activity against Staphylococcus aureus (MIC = 64 μg/mL) and Candida albicans (MIC = 128 μg/mL). The benzothiazole moiety disrupts microbial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs) .

Structural and Comparative Analysis

Stereoelectronic Effects

The E-configuration optimizes conjugation between the benzothiazole and pyridine rings, enhancing electron delocalization. Density functional theory (DFT) calculations show a HOMO-LUMO gap of 3.8 eV, correlating with its bioactivity.

Analog Comparison

Compared to 2-(1,3-benzothiazol-2-yl)-4-pyridin-3-yl-1H-pyrazol-3-one (PubChem CID: 25073444), the acrylonitrile derivative exhibits:

-

Higher Lipophilicity (LogP = 3.2 vs. 2.7), improving membrane permeability.

-

Enhanced Apoptotic Activity (2-fold lower IC₅₀ in MCF-7 cells) .

Applications and Future Directions

Drug Development

Ongoing preclinical studies focus on nanoparticle-based delivery systems to enhance bioavailability. Poly(lactic-co-glycolic acid) (PLGA) nanoparticles loaded with the compound show a 40% increase in tumor uptake in murine models .

Materials Science

The compound’s fluorescence properties (λₑₓ = 350 nm, λₑₘ = 450 nm) make it a candidate for OLEDs and biosensors. Thin-film prototypes achieve a luminance efficiency of 12 cd/A .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume